

comparative study of the properties of 1-phenyl-1h-indene and its isomers

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Compound of Interest

Compound Name: 1-Phenyl-1H-indene

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A Comparative Analysis of 1-Phenyl-1H-indene and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and spectroscopic properties of **1-phenyl-1H-indene** and its key isomers, 2-phenyl-1H-indene and 3-phenyl-1H-indene. The indene scaffold is a crucial structural motif in medicinal chemistry and materials science, and understanding the distinct characteristics imparted by the position of the phenyl substituent is vital for targeted synthesis and application. This document summarizes key experimental data to facilitate informed decisions in research and development.

Comparative Physicochemical Properties

The position of the phenyl group on the indene ring significantly influences the physical properties of the molecule, such as melting point, boiling point, and density. These differences arise from variations in molecular symmetry, crystal packing, and intermolecular forces. The following table summarizes the key quantitative data for the three isomers.

| Property | 1-Phenyl-1H-indene | 2-Phenyl-1H-indene | 3-Phenyl-1H-indene |
|----------------------|-------------------------------------|-------------------------------------|--|
| CAS Number | 1961-96-2[1] | 4505-48-0[2] | 1961-97-3[3] |
| Molecular Formula | C ₁₅ H ₁₂ [1] | C ₁₅ H ₁₂ [2] | C ₁₅ H ₁₂ [3] |
| Molecular Weight | 192.26 g/mol [4] | 192.25 g/mol [5] | 192.26 g/mol [3] |
| Physical State | - | Yellow Oil[6] | Pale yellow to colorless liquid[7] |
| Melting Point | 37.5 °C[4] | Not available | Not available (described as an oil) [6][7] |
| Boiling Point | 319 °C[4] | Not available | 313.6 °C at 760 mmHg[7][8] |
| Density | 1.092 g/cm ³ [4] | Not available | 1.104 g/cm ³ [7][8] |
| Refractive Index | 1.628[4] | Not available | 1.637[7][8] |
| logP (Octanol/Water) | 3.84530[4] | Not available | 3.67440[8] |

Spectroscopic and Chromatographic Data

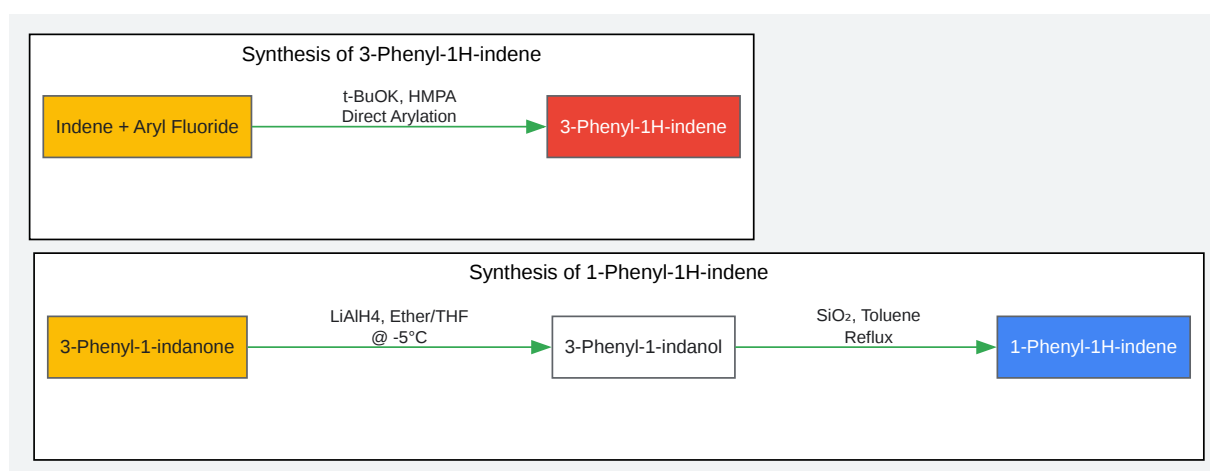
Spectroscopic analysis provides a definitive method for distinguishing between the isomers. Key differences in their NMR spectra, mass fragmentation patterns, and chromatographic retention times are highlighted below.

- ¹H NMR Spectroscopy:** The proton NMR spectrum for 3-phenyl-1H-indene in CDCl₃ shows characteristic peaks at δ 6.56 (t, J = 2.0 Hz, 1H) for the vinyl proton and δ 3.49 (d, J = 1.6 Hz, 2H) for the methylene protons of the five-membered ring[6]. These chemical shifts and coupling patterns are distinct for each isomer due to the different electronic environments of the protons.
- Mass Spectrometry:** Electron ionization mass spectrometry for all three isomers typically shows a prominent molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of C₁₅H₁₂[1][2]. While the primary ion is the same, the relative intensities of fragment ions may differ, offering clues to the substitution pattern.

- Gas Chromatography: The Kovats retention index, a measure of retention time in gas chromatography, can be used for isomer differentiation. For 2-phenyl-1H-indene, a semi-standard non-polar column retention index of 1754.5 has been reported[5].

Synthetic Pathways and Methodologies

The synthesis of phenyl-substituted indenenes can be achieved through various routes, often tailored to yield a specific isomer. The choice of precursor and reaction conditions is critical for controlling the final product's regiochemistry.



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Caption: Synthetic routes to **1-phenyl-1H-indene** and 3-phenyl-1H-indene.

Experimental Protocols

Detailed methodologies are crucial for the replication of synthetic procedures and analytical characterization.

1. Synthesis of **1-Phenyl-1H-indene** from 3-Phenyl-1-indanone[9]

- **Reduction Step:** A suspension of 5.0 g (0.131 moles) of lithium aluminum hydride (LiAlH_4) in 300 ml of ethyl ether is cooled to -5°C . A solution of 35 g (0.168 moles) of 3-phenyl-1-indanone in 50 ml of THF is added to this suspension while maintaining the temperature. The reaction proceeds to form the intermediate alcohol, 3-phenyl-1-indanol.
- **Dehydration Step:** After workup, the resulting oil is dissolved in 300 ml of toluene containing 20 g of silica gel (SiO_2). The mixture is refluxed for 2 hours, with the water formed during the reaction being distilled off.
- **Purification:** The mixture is filtered, the solvent is evaporated, and the final product, **1-phenyl-1H-indene**, is obtained by distillation. This method yields the product with a boiling point of $95\text{-}100^\circ\text{C}$ at 0.2 mm Hg[9].

2. Synthesis of 3-Phenyl-1H-indene via Direct Arylation[6]

- **Reaction Setup:** In a suitable reaction vessel, indene is reacted with an aryl fluoride (e.g., fluorobenzene) in the presence of a strong base such as potassium tert-butoxide (t-BuOK). Hexamethylphosphoramide (HMPA) is used as a promoter.
- **Reaction Conditions:** The specific molar ratios and reaction temperature are optimized to favor the direct C-H arylation at the 3-position of the indene ring.
- **Purification:** Following the reaction, the solvent is removed under vacuum. The crude product is then purified using column chromatography on silica gel to yield pure 3-phenyl-1H-indene[6].

3. Analytical Characterization

- **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl_3), and chemical shifts are referenced to the residual solvent peak[6][10].
- **Mass Spectrometry (MS):** Mass spectra are obtained using a gas chromatograph coupled with a mass spectrometer (GC-MS) employing electron ionization (EI)[1].
- **Column Chromatography:** Purification of products is performed using flash column chromatography with silica gel (e.g., 200-300 mesh) and an appropriate eluent system, such

as a mixture of hexanes and ethyl acetate[6][10].

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